[4-(3-Chloro-4-methylphenyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone
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Overview
Description
4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a chloromethylphenyl group and a dimethoxyphenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the chloromethylphenyl group through a nucleophilic substitution reaction. The final step involves the attachment of the dimethoxyphenyl methanone group via a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, 4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound features a fluorophenyl group instead of a chloromethylphenyl group.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound has a different core structure but shares some functional similarities.
Uniqueness
4-(3-Chloro-4-methylphenyl)piperazin-1-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C20H23ClN2O3 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-4-6-16(13-17(14)21)22-8-10-23(11-9-22)20(24)15-5-7-18(25-2)19(12-15)26-3/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
UCVBZOOQZDFVAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)Cl |
Origin of Product |
United States |
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